

Safety and Toxicity Profile of 2-Caren-10-al: A Technical Guide

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Compound of Interest

Compound Name: 2-Caren-10-al

Cat. No.: B15595392

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Disclaimer: Direct experimental safety and toxicity data for **2-Caren-10-al** are not readily available in the public domain. This guide provides an in-depth analysis based on data from structurally similar compounds, including other carene derivatives and monoterpene aldehydes, as well as established toxicological principles for its key chemical functionalities. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with the understanding that it is largely based on extrapolation and read-across from analogous substances.

Executive Summary

2-Caren-10-al is a bicyclic monoterpenoid aldehyde. Due to the absence of specific toxicity studies on this compound, this guide synthesizes available data on structural analogs such as 3-carene, citral, and pulegone, and considers the well-documented reactivity of α,β -unsaturated aldehydes. The primary toxicological concerns for compounds with this structural motif are skin sensitization, irritation, and potential genotoxicity, largely driven by the electrophilic nature of the α,β -unsaturated aldehyde group, which can react with biological macromolecules. This document outlines the probable toxicological profile of **2-Caren-10-al**, details relevant experimental protocols for its assessment, and provides visualizations of potential toxicological pathways and testing workflows.

Chemical and Physical Properties (Predicted)

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O	-
Molecular Weight	150.22 g/mol	-
Appearance	Colorless to pale yellow liquid (Predicted)	-
Odor	Woody, citrus (Predicted)	-
Boiling Point	Not determined	-
Solubility	Poorly soluble in water; soluble in organic solvents (Predicted)	-

Toxicological Data Summary (Extrapolated from Analogs)

The following tables summarize quantitative toxicity data from structural analogs of **2-Caren-10-al**. It is crucial to note that these values are not for **2-Caren-10-al** itself but are provided for comparative assessment.

Table 1: Acute Toxicity Data for Structural Analogs

Compound	Test	Species	Route	LD50	Reference
3-Carene	LD50	Rat	Oral	4800 mg/kg	[1]
Citral	LD50	Rat	Oral	4960 mg/kg	[2]
Pulegone	LD50	Rat	Oral	470 mg/kg	

Table 2: Genotoxicity Data for Structural Analogs

Compound	Test	System	Metabolic Activation	Result	Reference
3-Carene	Ames Test	S. typhimurium	With & Without	Negative	[1]
Citral	Comet Assay	Human HepG2 cells	With	Positive	[3]
Citral	Micronucleus Test	Human HepG2 cells	With	Negative	[3]
Pulegone	Ames Test	S. typhimurium	With & Without	Negative	[4]

Table 3: Skin Sensitization Data for Structural Analogs

Compound	Test	Species	Result	Reference
3-Carene	-	Guinea pig	May cause sensitization	[1]
Citral	LLNA	Mouse	Sensitizer	[2]

Experimental Protocols

Detailed methodologies for key toxicological assays that would be relevant for assessing the safety of **2-Caren-10-al** are provided below.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.

- Animals: Typically, three female rats are used per step. They are fasted overnight before dosing.

- **Dosing:** The test substance is administered by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- **Procedure:** The outcome of the first step determines the next step. If mortality is observed, the dose for the next step is decreased. If no mortality is observed, the dose is increased. The procedure continues until the criteria for classification are met.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test assesses the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Strains:** A set of bacterial strains with known mutations in the histidine or tryptophan operon are used.
- **Exposure:** The test substance, with and without a metabolic activation system (S9 mix), is incubated with the bacterial strains.
- **Plating:** The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
- **Incubation:** Plates are incubated for 48-72 hours.
- **Evaluation:** The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted and compared to the control. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.[\[13\]](#)

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects damage to chromosomes or the mitotic apparatus.

- **Cell Culture:** Mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells) are cultured.
- **Exposure:** The cells are treated with the test substance, with and without metabolic activation, for a defined period.

- **Cytokinesis Block:** Cytochalasin B is added to block cell division at the binucleate stage.
- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific dye.
- **Scoring:** The frequency of micronuclei (small, membrane-bound DNA fragments) in binucleated cells is determined by microscopy or flow cytometry. A significant increase in micronucleated cells indicates genotoxic potential.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Murine Local Lymph Node Assay (LLNA - OECD 429)

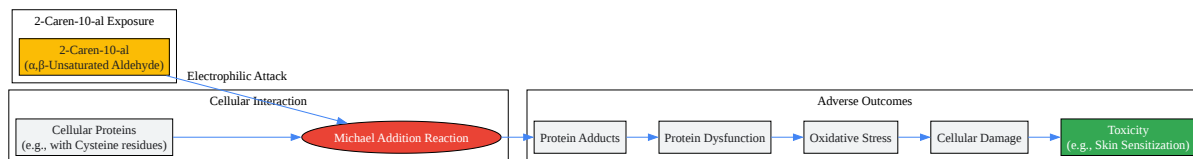
The LLNA is the preferred in vivo method for assessing skin sensitization potential.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

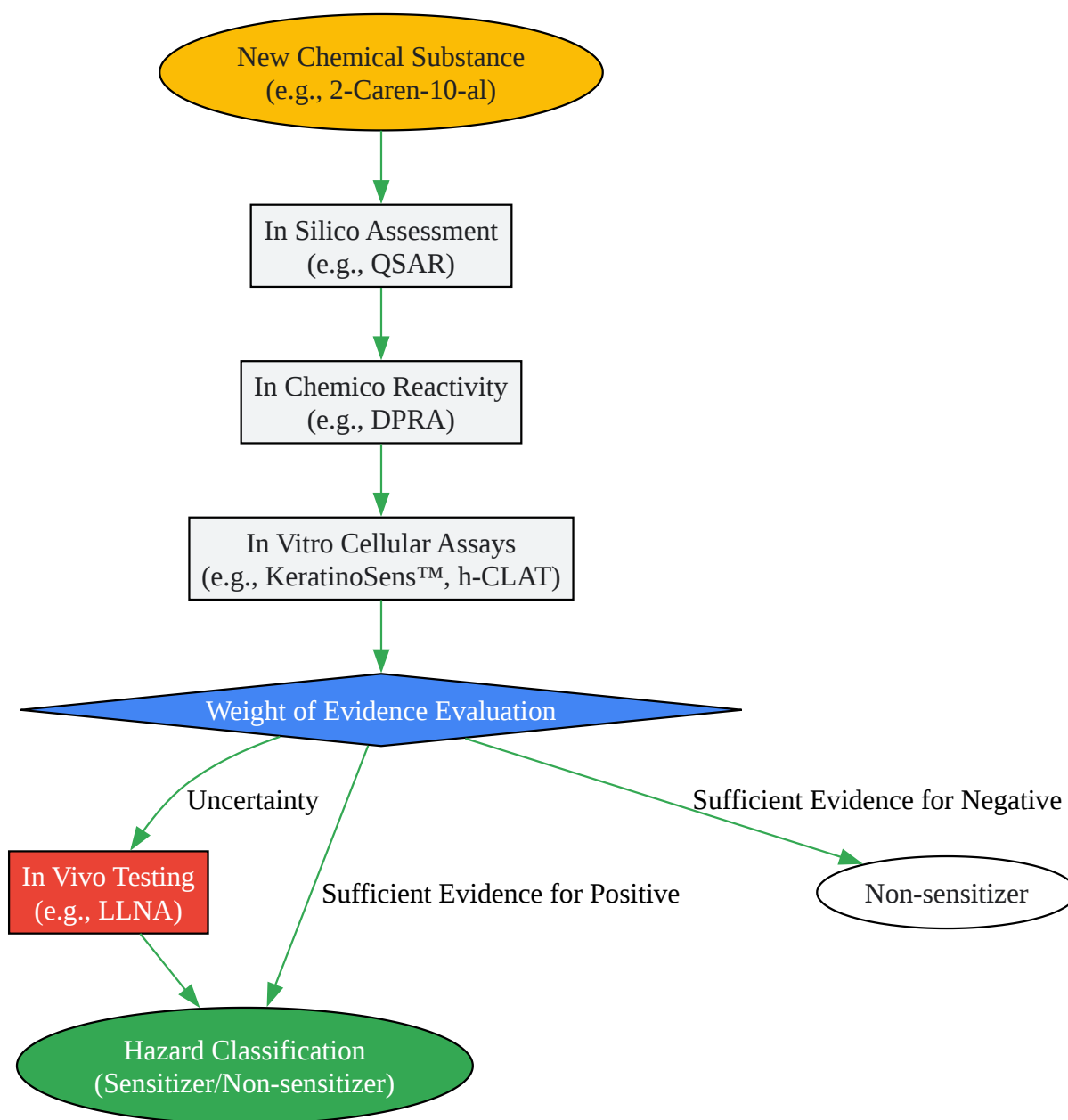
- **Animals:** Groups of female CBA/J or BALB/c mice are used.
- **Application:** The test substance is applied to the dorsum of the ears for three consecutive days.
- **Proliferation Measurement:** On day 6, mice are injected with a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive analogue (e.g., BrdU).
- **Lymph Node Excision:** The draining auricular lymph nodes are excised and processed.
- **Evaluation:** The incorporation of the label is measured, and a stimulation index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control. An SI of 3 or greater is considered a positive result for skin sensitization.

Mandatory Visualizations

Potential Mechanism of Toxicity for α,β -Unsaturated Aldehydes

The primary mechanism of toxicity for α,β -unsaturated aldehydes like **2-Caren-10-al** is expected to be through Michael addition reactions with biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. This can lead to protein dysfunction, oxidative stress, and cellular damage.





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